1-(3,4-Dichlorobenzoyl)-2-methylpiperazine
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Overview
Description
1-(3,4-Dichlorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a 3,4-dichlorobenzoyl group attached to a 2-methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dichlorobenzoyl)-2-methylpiperazine can be synthesized through several methods. One common approach involves the acylation of 2-methylpiperazine with 3,4-dichlorobenzoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine or pyridine, which acts as a catalyst and neutralizes the hydrochloric acid by-product. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzoyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(3,4-Dichlorobenzoyl)-2-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting central nervous system disorders.
Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: It is used as a tool compound in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzoyl)-2-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and eliciting desired effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzoyl)-2-methylpiperazine can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzoyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its binding properties and reactivity.
1-(3,4-Dichlorobenzoyl)-4-methylpiperazine: The methyl group is positioned differently, potentially altering its chemical behavior and biological activity.
1-(3,4-Dichlorobenzoyl)-2,5-dimethylpiperazine: Contains an additional methyl group, which may influence its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impact its reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(2-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-15-4-5-16(8)12(17)9-2-3-10(13)11(14)6-9/h2-3,6,8,15H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLCRESFGSOMRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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